molecular formula C9H9NO5 B11760970 Methyl 5-hydroxy-2-methyl-4-nitrobenzoate

Methyl 5-hydroxy-2-methyl-4-nitrobenzoate

Cat. No.: B11760970
M. Wt: 211.17 g/mol
InChI Key: VTUVDQMFXYQGBB-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2-methyl-4-nitrobenzoate is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzoic acid and features a nitro group, a hydroxyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-hydroxy-2-methyl-4-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl salicylate (methyl 2-hydroxybenzoate) followed by methylation. The nitration step typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The methylation step can be achieved using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of strong acids and potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-2-methyl-4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Methyl 5-oxo-2-methyl-4-nitrobenzoate.

    Reduction: Methyl 5-hydroxy-2-methyl-4-aminobenzoate.

    Substitution: Methyl 5-alkoxy-2-methyl-4-nitrobenzoate.

Scientific Research Applications

Methyl 5-hydroxy-2-methyl-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-2-methyl-4-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl and ester groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-5-nitrobenzoate: Similar structure but differs in the position of the nitro and hydroxyl groups.

    Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate: Contains an additional methoxy group.

    Methyl 4-hydroxy-2-nitrobenzoate: Similar but lacks the methyl group on the benzene ring

Uniqueness

Methyl 5-hydroxy-2-methyl-4-nitrobenzoate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

methyl 5-hydroxy-2-methyl-4-nitrobenzoate

InChI

InChI=1S/C9H9NO5/c1-5-3-7(10(13)14)8(11)4-6(5)9(12)15-2/h3-4,11H,1-2H3

InChI Key

VTUVDQMFXYQGBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)O)[N+](=O)[O-]

Origin of Product

United States

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